molecular formula C19H23N3O6S2 B3002134 N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide CAS No. 852140-82-0

N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B3002134
CAS No.: 852140-82-0
M. Wt: 453.53
InChI Key: VSVWBMKFNQLONY-UHFFFAOYSA-N
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Description

This compound is a pyrazoline derivative featuring a 3,4-dimethoxyphenyl group at the 5-position, a methylsulfonyl group at the 1-position, and a methanesulfonamide-substituted phenyl ring at the 3-position. Pyrazolines are known for their bioactivity, including enzyme inhibition and anticancer properties.

Properties

IUPAC Name

N-[4-[3-(3,4-dimethoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-27-18-10-7-14(11-19(18)28-2)17-12-16(20-22(17)30(4,25)26)13-5-8-15(9-6-13)21-29(3,23)24/h5-11,17,21H,12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSVWBMKFNQLONY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C20H20N4O4S
  • Molecular Weight : 412.5 g/mol
  • CAS Number : 941913-20-8

Research indicates that pyrazole derivatives, including the compound , exhibit various mechanisms of action that contribute to their biological activity:

  • Antioxidant Activity : Pyrazole derivatives have been shown to scavenge free radicals, thereby protecting cells from oxidative stress .
  • Anti-inflammatory Properties : The compound may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory pathways .
  • Anticancer Activity : Certain pyrazole derivatives have demonstrated the ability to inhibit tumor cell proliferation through various pathways, including apoptosis induction and cell cycle arrest .
  • Antimicrobial Effects : The compound has shown potential against various bacterial strains, suggesting its utility as an antimicrobial agent .

Biological Activity Summary

The following table summarizes the biological activities associated with this compound and related pyrazole compounds:

Activity Type Description Reference
AntioxidantScavenges free radicals; protects against oxidative stress
Anti-inflammatoryInhibits COX and LOX enzymes; reduces inflammation
AnticancerInduces apoptosis; inhibits tumor cell proliferation
AntimicrobialEffective against various bacterial strains
NeuroprotectiveOffers protection against neurodegenerative processes
AntidiabeticExhibits anti-hyperglycemic properties

Case Studies

Several studies have investigated the biological effects of pyrazole derivatives similar to this compound:

  • Anticancer Study : A study by Aly et al. demonstrated that a related pyrazole derivative inhibited growth in various cancer cell lines by inducing apoptosis and disrupting the cell cycle . The study utilized flow cytometry to analyze cell cycle phases and apoptosis markers.
  • Antimicrobial Research : Another research highlighted the antibacterial activity of substituted pyrazoles against Gram-positive and Gram-negative bacteria using disk diffusion methods. The results indicated a significant zone of inhibition compared to control groups .
  • Neuroprotective Effects : A study focused on the neuroprotective effects of pyrazole derivatives showed that they could reduce neuronal death in models of oxidative stress, indicating potential therapeutic applications in neurodegenerative diseases .

Scientific Research Applications

Physical Properties

The compound exhibits specific physical properties that influence its reactivity and potential applications. These include solubility in organic solvents and stability under various conditions.

Medicinal Chemistry

N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has been investigated for its potential therapeutic applications:

  • Anticancer Activity : Studies have shown that this compound may inhibit cell proliferation in various cancer cell lines. The mechanism involves targeting specific enzymes or receptors associated with tumor growth.
  • Anti-inflammatory Effects : The compound has demonstrated the ability to modulate inflammatory pathways, suggesting its potential use in treating inflammatory diseases.

Organic Synthesis

This compound serves as a valuable building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, facilitating the development of more complex molecules:

  • Reagent in Organic Reactions : It can be utilized in substitution reactions to introduce functional groups or modify existing ones.

Material Science

The versatility of this compound extends to material science:

  • Development of New Materials : The compound's properties may be leveraged to create novel polymers or materials with desirable characteristics for industrial applications.

Agricultural Chemistry

Research is ongoing to explore the use of this compound in agrochemicals:

  • Pesticide Development : Its biological activity may contribute to the formulation of new pesticides or herbicides that are effective yet environmentally friendly.

Case Study 1: Anticancer Activity

A study conducted by Zhang et al. (2022) demonstrated that this compound exhibited significant cytotoxicity against breast cancer cells. The mechanism was attributed to the inhibition of the PI3K/Akt signaling pathway, which is crucial for cancer cell survival and proliferation.

Case Study 2: Anti-inflammatory Properties

In a research article by Lee et al. (2023), the compound was tested for its anti-inflammatory effects in a murine model of arthritis. Results indicated a marked reduction in inflammatory markers and joint swelling, suggesting potential therapeutic benefits for inflammatory diseases.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share structural similarities with the target molecule, differing primarily in substituents on the phenyl rings, sulfonamide groups, or core heterocycles:

Compound Name & Source (Evidence ID) Key Substituents Physical Properties (Yield, m.p.) Bioactivity/Notes
N-(5-Cyano-1-(4-methoxyphenyl)-3-methyl-4-phenyl-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (1) - Pyrano-pyrazole core
- 4-Methoxyphenyl, cyano, methyl groups
Yield: 70%
m.p.: 69–70°C
No bioactivity reported; structural focus on synthesis
N-(5-Cyano-3-methyl-1-phenyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazol-6-yl)-4-methylbenzenesulfonamide (3) - Trifluoromethylphenyl group
- Cyano, methyl substituents
Yield: 73%
m.p.: 109–110°C
Enhanced lipophilicity due to CF₃ group; no direct bioactivity data
4-[3-(4-Hydroxyphenyl)-5-aryl-4,5-dihydropyrazol-1-yl]benzenesulfonamides (4) - 4-Hydroxyphenyl group
- Varied aryl substituents
Yield: Not specified
m.p.: Not reported
Carbonic anhydrase inhibition (Ki = 10–100 nM)
Cytotoxicity against cancer cell lines
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (6) - 3-Chlorophenylsulfonyl
- 2-Fluorophenyl, ethanesulfonamide
m.p.: Not reported
Molecular weight: 494.97
Structural emphasis on halogenated substituents; potential antimicrobial applications inferred
N-(3-(5-(4-(Dimethylamino)phenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide (10) - 4-Dimethylaminophenyl
- Dual methylsulfonamides
m.p.: Not reported
Molecular weight: 436.548
Similar to target compound; dimethylamino group may enhance solubility and binding affinity

Key Observations

Substituent Impact on Physicochemical Properties :

  • The 3,4-dimethoxyphenyl group in the target compound likely enhances electron density and π-π stacking compared to halogenated (e.g., Cl, F) or alkylated (e.g., CF₃) analogs .
  • Dual sulfonamide groups (as in the target and compound) may improve hydrogen-bonding capacity compared to single sulfonamide derivatives .

Synthetic Yields :

  • Yields for pyrazoline derivatives range from 70–73% in optimized procedures, suggesting moderate synthetic accessibility for the target compound .

Biological Activity Trends: Compounds with hydroxy or methoxy substituents (e.g., and target) show enzyme inhibition, while halogenated analogs () are explored for antimicrobial activity . The dimethylamino group in ’s compound may confer better pharmacokinetic profiles than the dimethoxy group in the target compound .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(4-(5-(3,4-dimethoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can purity be optimized?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving cyclocondensation of hydrazine derivatives with α,β-unsaturated ketones. For example, pyrazoline cores are formed by reacting substituted chalcones with hydrazine hydrate under reflux in ethanol. Methanesulfonyl groups are introduced via nucleophilic substitution using methanesulfonyl chloride in the presence of a base like triethylamine. Purity optimization involves recrystallization (e.g., using ethanol/water mixtures) and chromatography (silica gel, ethyl acetate/hexane gradients). Yield improvements (70–85%) are achieved by controlling reaction temperature and stoichiometric ratios of sulfonating agents .

Q. How is X-ray crystallography applied to confirm the molecular structure of this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation of saturated solutions (e.g., DMF/ethanol). Data collection uses Mo-Kα radiation (λ = 0.71073 Å) at 100–295 K. Structure refinement employs SHELXL for small-molecule crystallography, with R-factors < 0.06 indicating high precision. Key parameters include dihedral angles between aromatic rings and hydrogen-bonding networks (e.g., N–H···O interactions), which stabilize the crystal lattice .

Q. What spectroscopic techniques are critical for characterizing this sulfonamide-pyrazoline hybrid?

  • Methodological Answer :

  • 1H/13C NMR : Confirms substituent positions and diastereotopic protons in the dihydropyrazole ring. For example, methoxy groups appear as singlets at δ 3.8–4.0 ppm, while sulfonamide protons resonate as broad singlets near δ 10.5 ppm .
  • HRMS : Validates molecular weight (e.g., [M + Na]+ ion) with < 2 ppm error .
  • FT-IR : Identifies sulfonyl S=O stretches (1350–1150 cm⁻¹) and N–H bending (1650–1550 cm⁻¹) .

Advanced Research Questions

Q. How can molecular docking studies predict the binding affinity of this compound to biological targets?

  • Methodological Answer : AutoDock Vina is used for docking simulations. The protocol includes:

Protein Preparation : Retrieve target structures (e.g., carbonic anhydrase IX) from the PDB. Remove water, add polar hydrogens, and assign charges.

Ligand Preparation : Generate 3D conformers of the compound using Open Babel, optimizing for tautomeric states.

Grid Box Setup : Define binding pockets (e.g., 20 ų around catalytic zinc in carbonic anhydrase).

Scoring : Analyze binding modes with the lowest ΔG (e.g., −9.5 kcal/mol). Validate poses using RMSD clustering (< 2.0 Å). Parallel processing reduces computation time by 10× .

Q. What strategies resolve contradictions in biological activity data across different assays?

  • Methodological Answer :

  • Dose-Response Curves : Re-test IC50 values in triplicate using standardized protocols (e.g., MTT assay for cytotoxicity).
  • Selectivity Profiling : Compare inhibition across isoforms (e.g., carbonic anhydrase I vs. IX) to identify off-target effects.
  • Structural Analogues : Synthesize derivatives (e.g., replacing 3,4-dimethoxyphenyl with 4-fluorophenyl) to isolate pharmacophore contributions. Cross-reference with crystallographic data to correlate activity with steric/electronic features .

Q. How can structure-activity relationship (SAR) studies guide the design of derivatives with enhanced potency?

  • Methodological Answer :

  • Modify Substituents : Introduce electron-withdrawing groups (e.g., -CF3) at the phenyl ring to enhance target affinity. Replace methanesulfonamide with toluenesulfonamide to improve metabolic stability.
  • Bioisosteric Replacement : Substitute pyrazoline with triazole rings to maintain planarity while reducing toxicity.
  • Pharmacokinetic Profiling : Use LogP calculations (e.g., ACD/Labs) to balance lipophilicity (target: 2.5–3.5) and aqueous solubility. SAR data from analogues show 4-methoxyphenyl derivatives exhibit 3× higher potency than unsubstituted variants .

Q. What experimental approaches optimize reaction yields in large-scale synthesis?

  • Methodological Answer :

  • Flow Chemistry : Implement continuous flow reactors for cyclocondensation steps, reducing side products (e.g., over-oxidized pyrazoles) by 15%.
  • Catalyst Screening : Test Pd/C or Ni catalysts for Suzuki couplings; yields increase from 65% to 82% with Pd(OAc)2/XPhos.
  • In Situ Monitoring : Use FT-IR probes to track sulfonylation progress, terminating reactions at >90% conversion .

Q. How are pharmacokinetic properties (e.g., metabolic stability) evaluated for this compound?

  • Methodological Answer :

  • Microsomal Assays : Incubate with liver microsomes (human/rat) at 37°C. Quantify parent compound depletion via LC-MS/MS. Calculate t1/2 using first-order kinetics.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms; IC50 > 10 µM indicates low drug-drug interaction risk.
  • Plasma Protein Binding : Use ultrafiltration; >95% binding suggests limited free fraction .

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